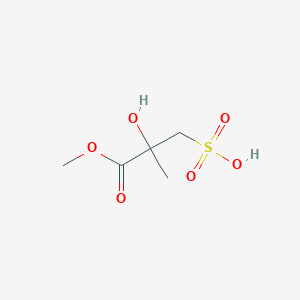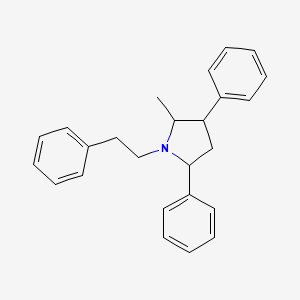
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine is a complex organic compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a pyrrolidine ring.
准备方法
The synthesis of 2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 2-methyl-3,5-diphenylpyrrole under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
科学研究应用
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
作用机制
The mechanism of action of 2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
2-Methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine can be compared with other similar compounds, such as:
4-(Hydroxymethyl)-3,3-diphenyl-1-(1-phenylethyl)-2-pyrrolidinone: This compound has a similar pyrrolidine ring structure but differs in the presence of a hydroxymethyl group.
1,5-Dimethyl-3,3-diphenyl-2-pyrrolidinone: Another related compound with a pyrrolidinone ring and different substituents.
The uniqueness of this compound lies in its specific arrangement of phenyl groups and the presence of a 2-phenylethyl substituent, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
66341-46-6 |
|---|---|
分子式 |
C25H27N |
分子量 |
341.5 g/mol |
IUPAC 名称 |
2-methyl-3,5-diphenyl-1-(2-phenylethyl)pyrrolidine |
InChI |
InChI=1S/C25H27N/c1-20-24(22-13-7-3-8-14-22)19-25(23-15-9-4-10-16-23)26(20)18-17-21-11-5-2-6-12-21/h2-16,20,24-25H,17-19H2,1H3 |
InChI 键 |
RKAUDNPQJCCTCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC(N1CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


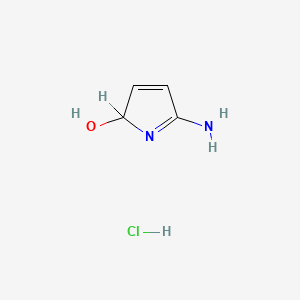
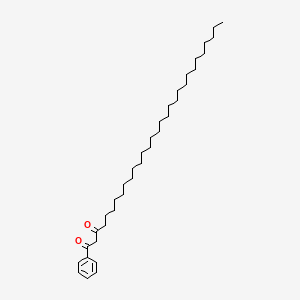
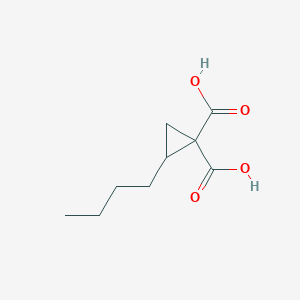
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
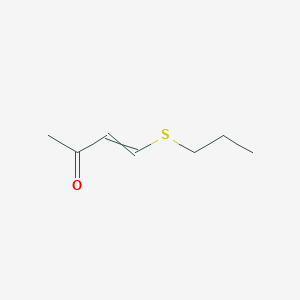

![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)

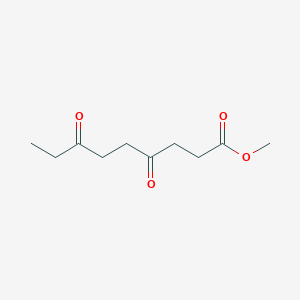
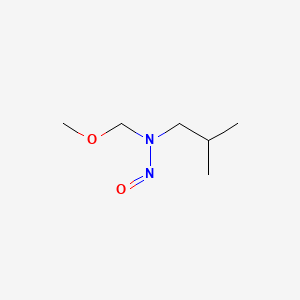
![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)

![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
